3-amino-N-éthylbenzènesulfonamide

Vue d'ensemble

Description

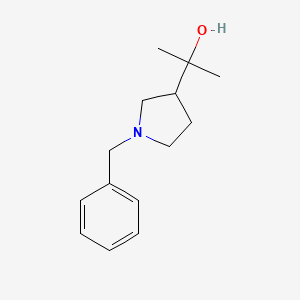

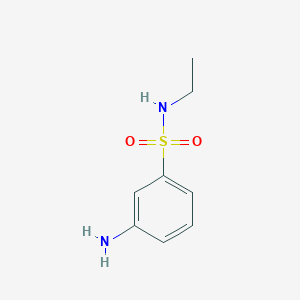

3-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da . It is also known by other names such as 3-Amino-N-ethylbenzene-1-sulfonamide .

Molecular Structure Analysis

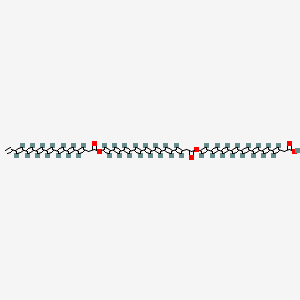

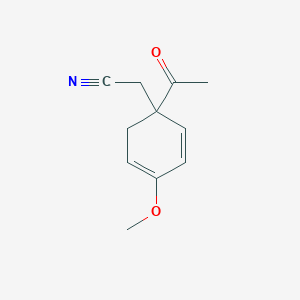

The molecular structure of 3-amino-N-ethylbenzenesulfonamide consists of a benzene ring substituted with an amino group and an ethylbenzenesulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 .Applications De Recherche Scientifique

Propriétés chimiques

“3-Amino-N-éthylbenzènesulfonamide” est un composé chimique de formule moléculaire C8H12N2O2S . Sa masse moyenne est de 200,258 Da et sa masse monoisotopique est de 200,061951 Da .

Applications antibactériennes

Les sulfamides, dont “this compound”, sont connus pour leurs propriétés antibactériennes . Ils inhibent la croissance des bactéries en interférant avec leur capacité à synthétiser l'acide folique, un composant nécessaire à leur croissance .

Applications anti-anhydrase carbonique

Les sulfamides sont également connus pour leur activité anti-anhydrase carbonique . L'anhydrase carbonique est une enzyme qui facilite l'interconversion rapide du dioxyde de carbone et de l'eau en bicarbonate et en protons (ou vice versa), une réaction qui se produit assez lentement en l'absence de catalyseur .

Applications anti-dihydropteroate synthétase

Les sulfamides peuvent inhiber la dihydropteroate synthétase, une enzyme impliquée dans la synthèse de l'acide folique . Cette inhibition peut aider à traiter une variété d'états pathologiques tels que la diurèse, l'hypoglycémie, la thyroïdite, l'inflammation et le glaucome .

Médecine vétérinaire

Certaines sulfamides, comme la sulfaméthazine (SMZ), sont couramment utilisées en médecine vétérinaire comme composé antibactérien pour traiter les maladies du bétail telles que les infections gastro-intestinales et respiratoires .

Traitement de la toxoplasmose

La sulfadiazine (SDZ), un autre médicament sulfamidé, est utilisée en association avec le médicament anti-paludique pyriméthamine pour traiter la toxoplasmose chez les animaux à sang chaud .

Safety and Hazards

The safety data sheet for 3-amino-N-ethylbenzenesulfonamide suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mécanisme D'action

Target of Action

3-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Amino-N-ethylbenzenesulfonamide, act by inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino-N-ethylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of dihydropteroate to dihydrofolic acid, a key step in the synthesis of folic acid . This results in a decrease in the levels of folic acid, which is essential for bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 3-Amino-N-ethylbenzenesulfonamide leads to a decrease in the levels of folic acid in bacteria, which is essential for their growth and multiplication . This results in the inhibition of bacterial growth, making this compound potentially useful in the treatment of bacterial infections .

Action Environment

The action of 3-Amino-N-ethylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Analyse Biochimique

Biochemical Properties

3-amino-N-ethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is crucial in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production, which is essential for DNA synthesis and cell division . Additionally, 3-amino-N-ethylbenzenesulfonamide can bind to proteins and other biomolecules, altering their function and stability.

Cellular Effects

The effects of 3-amino-N-ethylbenzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and ion balance within cells . This inhibition can lead to altered cellular metabolism and changes in gene expression, affecting cell growth and proliferation.

Molecular Mechanism

At the molecular level, 3-amino-N-ethylbenzenesulfonamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydropteroate synthetase, preventing the binding of natural substrates and thus inhibiting enzyme activity . This competitive inhibition disrupts the normal metabolic processes within the cell. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-N-ethylbenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-amino-N-ethylbenzenesulfonamide remains stable under controlled conditions but can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-amino-N-ethylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may lead to adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

3-amino-N-ethylbenzenesulfonamide is involved in several metabolic pathways, primarily those related to folate synthesis and carbonic anhydrase activity. The compound interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase, affecting their activity and, consequently, the overall metabolic flux . These interactions can lead to changes in metabolite levels and alterations in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-amino-N-ethylbenzenesulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 3-amino-N-ethylbenzenesulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria or nucleus, where it can exert its effects on enzyme activity and gene expression.

Propriétés

IUPAC Name |

3-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYKJPSIKCLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428408 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56445-08-0 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.